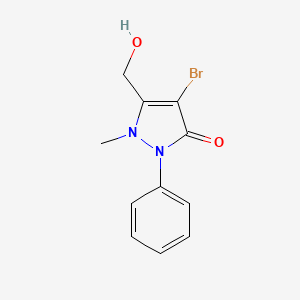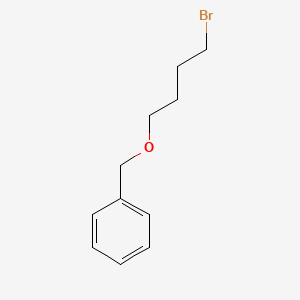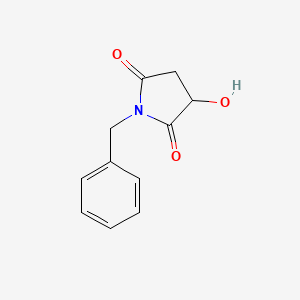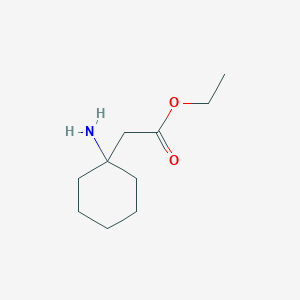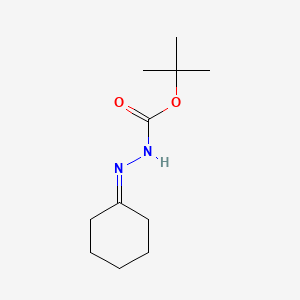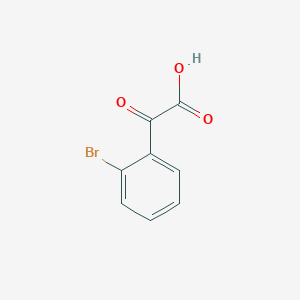
4-(3-aminophenyl)butanoic Acid
Overview
Description
4-(3-aminophenyl)butanoic Acid is an organic compound with the molecular formula C10H13NO2 It is a derivative of butanoic acid, featuring an amino group attached to the phenyl ring at the third position
Mechanism of Action
Target of Action
The primary targets of 4-(3-aminophenyl)butanoic Acid, also known as 4-Phenylbutyric acid (4-PBA), are denatured and misfolded proteins . These proteins are involved in the pathogenesis of neurodegenerative diseases such as Alzheimer’s and Parkinson’s diseases . The compound acts as a chemical chaperone, ameliorating unfolded proteins and suppressing their aggregation .
Mode of Action
This compound interacts with its targets by preventing protein aggregation . This results in protective effects against endoplasmic reticulum stress-induced neuronal cell death . Furthermore, 4-PBA exhibits inhibitory activity against histone deacetylases (HDACs) .
Biochemical Pathways
The compound affects the protein folding pathway. In general, proteins need to be folded to work properly. Unfolded proteins are folded through the action of molecular chaperones such as heat shock proteins (HSPs) . Disruption of the protein degradation system causes stagnation of ubiquitinated proteins, which results in the accumulation of aggregated unfolded proteins .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . The compound’s skin permeation is low .
Result of Action
The result of the compound’s action is the prevention of protein aggregation, which is a common feature in the pathogenesis of neurodegenerative diseases . This leads to protective effects against endoplasmic reticulum stress-induced neuronal cell death .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound should be stored at room temperature . It is also important to avoid generating dust and to prevent contact with skin and eyes
Biochemical Analysis
Biochemical Properties
4-(3-aminophenyl)butanoic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit inhibitory activity against histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression through chromatin remodeling . The nature of these interactions involves binding to the active sites of HDACs, thereby inhibiting their activity and leading to changes in gene expression patterns.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibitory effect on HDACs can lead to the upregulation of genes involved in cell survival and stress responses . Additionally, this compound has been observed to affect cellular metabolism by altering the expression of metabolic enzymes and transporters.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to HDACs, inhibiting their deacetylase activity, which results in increased acetylation of histones and other proteins . This change in acetylation status can lead to alterations in chromatin structure and gene expression. Furthermore, this compound may interact with other biomolecules, such as transcription factors and co-regulators, to modulate their activity and influence cellular processes.
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been found that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or extreme pH . Long-term exposure to this compound can lead to sustained changes in gene expression and cellular function, which may have implications for its therapeutic use.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, it may exhibit beneficial effects such as neuroprotection and anti-inflammatory properties . At high doses, it can cause toxic or adverse effects, including cellular stress and apoptosis. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and clearance from the body . These interactions can affect metabolic flux and the levels of various metabolites. For example, the inhibition of HDACs by this compound can lead to changes in the expression of metabolic enzymes, thereby altering metabolic pathways and flux.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence its localization and accumulation in different cellular compartments. For instance, the compound may be transported into the nucleus, where it can exert its effects on chromatin and gene expression.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its localization to the nucleus is essential for its role in modulating gene expression through HDAC inhibition. Additionally, the compound may localize to other organelles, such as the endoplasmic reticulum, where it can influence protein folding and stress responses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-aminophenyl)butanoic Acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available 3-nitrobenzaldehyde.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Formation of Butanoic Acid Derivative: The resulting 3-aminobenzaldehyde is then subjected to a Grignard reaction with ethyl magnesium bromide, followed by hydrolysis to yield this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and cost-effectiveness. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-(3-aminophenyl)butanoic Acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used to introduce halogen atoms.
Major Products Formed:
Oxidation: Formation of 4-(3-nitrophenyl)butanoic Acid.
Reduction: Formation of 4-(3-aminophenyl)butanol.
Substitution: Formation of halogenated derivatives like 4-(3-chlorophenyl)butanoic Acid.
Scientific Research Applications
4-(3-aminophenyl)butanoic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of pharmaceuticals.
Biology: Studied for its potential role in modulating biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its neuroprotective effects and potential therapeutic applications in treating neurodegenerative diseases.
Industry: Utilized in the synthesis of specialty chemicals and as a precursor for advanced materials.
Comparison with Similar Compounds
4-Phenylbutyric Acid: Similar in structure but lacks the amino group.
3-(4-aminophenyl)butanoic Acid: An isomer with the amino group at a different position.
4-(4-aminophenyl)butanoic Acid: Another isomer with the amino group at the fourth position.
Uniqueness: 4-(3-aminophenyl)butanoic Acid is unique due to the specific positioning of the amino group, which imparts distinct chemical properties and biological activities compared to its isomers and analogs.
Properties
IUPAC Name |
4-(3-aminophenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c11-9-5-1-3-8(7-9)4-2-6-10(12)13/h1,3,5,7H,2,4,6,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJWRZQCZBPZJTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10403205 | |
| Record name | Benzenebutanoic acid, 3-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10403205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161466-30-4 | |
| Record name | Benzenebutanoic acid, 3-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10403205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







